molecular formula C10H7N3 B6155330 3-(1H-imidazol-4-yl)benzonitrile CAS No. 88304-58-9

3-(1H-imidazol-4-yl)benzonitrile

Cat. No.: B6155330
CAS No.: 88304-58-9
M. Wt: 169.2
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Description

3-(1H-imidazol-4-yl)benzonitrile: is a chemical compound that features an imidazole ring attached to a benzonitrile moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-4-yl)benzonitrile typically involves the formation of the imidazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of amido-nitriles in the presence of suitable catalysts. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: 3-(1H-imidazol-4-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its imidazole ring can mimic the histidine residue in proteins, making it useful in biochemical studies .

Medicine: It is also explored for its antimicrobial and antifungal properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)benzonitrile largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity .

Comparison with Similar Compounds

  • 2-(1H-imidazol-4-yl)benzonitrile
  • 4-(1H-imidazol-4-yl)benzonitrile
  • 3-(1H-imidazol-2-yl)benzonitrile

Comparison: 3-(1H-imidazol-4-yl)benzonitrile is unique due to the position of the imidazole ring on the benzonitrile moiety. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

88304-58-9

Molecular Formula

C10H7N3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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